1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H5Cl2N3O2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
InChI Key |
HAEKPLNJKPDGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CN=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The most prevalent method for synthesizing 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves the azide-alkyne cycloaddition (often termed "click chemistry"). This reaction is catalyzed by transition metals such as copper(I) or ruthenium(II), which facilitate the formation of the 1,2,3-triazole ring with high regioselectivity.
Reaction Scheme
The general synthesis involves:
- Preparation of a suitable alkyne precursor , often a terminal or internal alkyne bearing the necessary functional groups.
- Generation of an aryl azide derivative, typically from the corresponding aniline or phenol via diazotization and azidation.
- Cycloaddition between the azide and alkyne under catalytic conditions to form the triazole ring.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Copper(I) iodide or CuSO₄ with sodium ascorbate (for Cu-catalysis) |
| Solvent | Dimethylformamide (DMF), tert-butanol/water mixture |
| Temperature | Room temperature to 80°C |
| Reaction time | 4–24 hours |
Example Procedure
- Step 1: Synthesis of 3,4-dichlorophenyl azide from 3,4-dichloroaniline via diazotization with sodium nitrite and subsequent azidation.
- Step 2: Cycloaddition with a suitable alkyne bearing carboxylic acid functionality, such as propargyl carboxylic acid derivatives.
- Step 3: Purification via column chromatography or recrystallization.
Alternative Synthetic Strategies
Cyclization of Hydrazides
Some studies have reported the cyclization of hydrazides derived from 3,4-dichlorobenzoyl chloride with hydrazine derivatives to form the triazole core, followed by oxidation or functionalization to introduce the carboxylic acid group at position 5.
| Step | Description | Conditions |
|---|---|---|
| 1 | Formation of hydrazide | Hydrazine hydrate, reflux |
| 2 | Cyclization | Acidic or basic conditions, heat |
| 3 | Oxidation to carboxylic acid | Potassium permanganate or other oxidants |
Direct Carboxylation
Another approach involves the direct carboxylation of the triazole ring using carbon dioxide under high pressure, often catalyzed by copper or other transition metals, although this method is less common due to lower yields and selectivity.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | CuI, CuSO₄, RuCl₃ | Transition metals enhance regioselectivity and yield |
| Solvent | DMF, tert-butanol/water | Solvent choice influences solubility and reaction rate |
| Temperature | 25–80°C | Elevated temperatures improve reaction kinetics |
| Reaction Time | 4–24 hours | Longer times may increase yield but risk side reactions |
Research Discoveries and Data Tables
Synthesis Yields
| Method | Yield (%) | Reference |
|---|---|---|
| Copper-catalyzed azide-alkyne cycloaddition | 75–90 | |
| Hydrazide cyclization | 50–70 | |
| Direct carboxylation | 30–50 |
Structural Confirmation
Spectroscopic techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure:
- IR: Characteristic C=O stretch at 1650–1720 cm⁻¹
- NMR: Singlet signals for triazole protons and aromatic protons
- MS: Molecular ion peaks consistent with the molecular weight of 258.06 g/mol
Notable Research Findings
- The azide-alkyne cycloaddition remains the most reliable and widely used method, with recent advancements focusing on catalyst efficiency and environmental friendliness.
- Modifications to the alkyne or azide components allow for diverse substitutions, enabling tailored biological activity.
- The synthesis of this compound has been optimized to improve yields and purity, with some studies reporting yields exceeding 85% under mild conditions.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Molecular weight calculated based on formula C9H5Cl2N3O2.
Key Observations:
Substituent Effects on Bioactivity :
- The 3,4-dichlorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, as seen in HDAC7 inhibition studies where triazole derivatives with dichlorophenyl groups formed stable interactions .
- Methoxy substituents (e.g., in and ) improve solubility but reduce electron-withdrawing effects compared to chlorine.
Impact of Alkyl Chains :
- Alkyl substituents (e.g., ethyl in , propyl in ) decrease polarity and may enhance membrane permeability but reduce specificity in target binding.
Molecular Weight and Complexity :
- The target compound’s molecular weight (266.06) is intermediate among analogs, balancing complexity and bioavailability. Bulky substituents (e.g., methoxymethyl in ) increase molecular weight but may hinder pharmacokinetics.
Biological Activity
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly in oncology and antimicrobial treatments.
Synthesis and Structural Characteristics
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The triazole ring is a key feature contributing to the compound's biological activity. The molecular formula for this compound is CHClNO, with a molecular weight of 258.06 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results against several cancer cell lines:
- A549 Cells : In vitro studies demonstrated that derivatives of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole significantly reduced cell viability in A549 human lung adenocarcinoma cells. For instance, a derivative with a 3,5-dichloro substitution exhibited a reduction in cell viability to 21.2% compared to untreated controls .
- Mechanism of Action : The triazole moiety may enhance interactions with cellular targets involved in proliferation and apoptosis pathways. This interaction is believed to be mediated through non-covalent bonding mechanisms such as hydrogen bonding and Van der Waals forces .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Gram-positive Bacteria : Structure-dependent antimicrobial activity was observed against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for certain derivatives .
- Fungal Pathogens : The compound demonstrated efficacy against drug-resistant fungi, indicating its potential as an antifungal agent .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | Effect | MIC/IC50 (µM) |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | Cell viability reduction | 21.2% viability |
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 µg/mL |
| Antimicrobial | Enterococcus faecalis | Inhibition | 32 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer activity of triazole derivatives, researchers treated A549 cells with various concentrations of the compound. The results indicated that higher concentrations led to a significant decrease in cell viability compared to controls. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.
Case Study 2: Antimicrobial Resistance
Another investigation assessed the antimicrobial properties of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole derivatives against resistant strains of bacteria. The findings revealed that specific modifications to the triazole structure enhanced activity against resistant strains, highlighting the importance of structural optimization in drug design.
Q & A
What are the established synthetic methodologies for preparing 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and what are their respective yields and limitations?
Level: Basic
Answer:
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxylation or hydrolysis of a precursor ester. For example, analogous compounds like 1-(3,4-dichlorophenyl)pyrazole derivatives were synthesized via nucleophilic substitution of chlorophenyl precursors in THF with controlled temperature (0–5°C) to minimize side reactions . Yields depend on reaction conditions (e.g., solvent, catalyst loading), with reported yields for similar triazoles ranging from 60–85%. Key limitations include regioselectivity challenges in cycloaddition and purification difficulties due to the polar carboxylic acid group.
How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure of this compound?
Level: Basic
Answer:
- 1H/13C NMR : The triazole proton (δ ~8.0–8.5 ppm) and carboxylic acid proton (δ ~12–13 ppm, if free) are diagnostic. The 3,4-dichlorophenyl substituent shows aromatic protons as a doublet-of-doublets (δ ~7.2–7.8 ppm) .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
- X-ray crystallography : Resolves bond lengths (e.g., triazole N–N bonds ≈1.31–1.34 Å) and dihedral angles between the triazole and dichlorophenyl groups, as demonstrated in structurally related triazole derivatives .
What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
Level: Advanced
Answer:
- Salt formation : Conversion to sodium or potassium salts improves aqueous solubility (e.g., triazole carboxylate salts in showed enhanced solubility).
- Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl esters) increases lipophilicity, as seen in ethyl 1-aryl-triazole carboxylates .
- Co-solvent systems : Use of DMSO:PBS mixtures (e.g., 10:90) balances solubility and biocompatibility.
How do electronic effects of the 3,4-dichlorophenyl group influence reactivity and pharmacological activity?
Level: Advanced
Answer:
The electron-withdrawing Cl substituents increase the electrophilicity of the triazole core, enhancing its reactivity in nucleophilic substitution or coordination chemistry. Pharmacologically, the dichlorophenyl group may improve binding to hydrophobic enzyme pockets. For example, dichlorophenyl-substituted triazoles in exhibited anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition, attributed to enhanced π-π stacking and van der Waals interactions.
What computational methods predict this compound’s interaction with biological targets?
Level: Advanced
Answer:
- Molecular docking : Tools like AutoDock Vina model binding poses with targets (e.g., COX-2 in ).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations to evaluate binding free energies).
- QSAR modeling : Correlates structural features (e.g., Cl substituent positions) with activity data from analogous compounds .
How can researchers address discrepancies in reported biological activity data?
Level: Advanced
Answer:
- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and assay conditions (e.g., 24-h incubation) .
- Analytical validation : Confirm compound purity (>95%) via HPLC or LC-MS, as impurities in triazole derivatives can skew bioactivity results .
- Control experiments : Include reference compounds (e.g., indomethacin for COX inhibition studies) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
